Fmoc-Pro-OPfp

Catalog No.
S714685
CAS No.
86060-90-4
M.F
C26H18F5NO4
M. Wt
503.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Pro-OPfp

CAS Number

86060-90-4

Product Name

Fmoc-Pro-OPfp

IUPAC Name

1-O-(9H-fluoren-9-ylmethyl) 2-O-(2,3,4,5,6-pentafluorophenyl) (2S)-pyrrolidine-1,2-dicarboxylate

Molecular Formula

C26H18F5NO4

Molecular Weight

503.4 g/mol

InChI

InChI=1S/C26H18F5NO4/c27-19-20(28)22(30)24(23(31)21(19)29)36-25(33)18-10-5-11-32(18)26(34)35-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2/t18-/m0/s1

InChI Key

CQBLOHXKGUNWRV-SFHVURJKSA-N

SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F

Synonyms

Fmoc-Pro-OPfp;Fmoc-L-Pro-OPfp;86060-90-4;Fmoc-L-prolinepentafluorophenylester;N-(9-Fluorenylmethoxycarbonyl)-L-prolinepentafluorophenylester;1,2-Pyrrolidinedicarboxylicacid,1-(9H-fluoren-9-ylmethyl)2-(pentafluorophenyl)ester,(2S)-;AC1MBYTQ;47475_ALDRICH;SCHEMBL3056823;47475_FLUKA;MolPort-003-930-233;CF-842;ZINC71788074;AKOS015902492;AK-81351;FT-0629883;FT-0643036;ST24030721;I14-19899;1-(9H-Fluorene-9-ylmethoxycarbonyl)-L-prolinepentafluorophenylester;N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-prolinepentafluorphenylester;1-O-(9H-fluoren-9-ylmethyl)2-O-(2,3,4,5,6-pentafluorophenyl)(2S)-pyrrolidine-1,2-dicarboxylate

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F

Peptide Synthesis

Fmoc-Pro-OPfp is primarily employed in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for creating peptides, which are chains of amino acids. Fmoc-Pro-OPfp acts as a protected amino acid building block. The Fmoc group ensures the selective attachment of the proline residue to the growing peptide chain while protecting the other reactive groups. The pentafluorophenyl ester moiety facilitates the coupling reaction between Fmoc-Pro-OPfp and the elongating peptide [, ].

Advantages of Fmoc-Pro-OPfp

Fmoc-Pro-OPfp offers several advantages over other proline activating reagents:

  • High reactivity: The pentafluorophenyl ester group promotes efficient coupling reactions, leading to faster peptide synthesis [].
  • Good stability: Fmoc-Pro-OPfp exhibits good storage stability, minimizing the risk of degradation during synthesis [].
  • Orthogonal protection: The Fmoc group is compatible with other protecting groups commonly used in SPPS, allowing for selective deprotection and chain elongation [].

Applications of Fmoc-Pro-OPfp

Fmoc-Pro-OPfp finds applications in various research areas where peptide synthesis is crucial:

  • Drug discovery: Researchers can utilize Fmoc-Pro-OPfp to synthesize peptides with potential therapeutic properties [].
  • Protein engineering: By incorporating Fmoc-Pro-OPfp, scientists can create modified proteins with altered functions [].
  • Development of biomaterials: Fmoc-Pro-OPfp can be used to synthesize peptides for designing biocompatible materials for tissue engineering and regenerative medicine [].
  • Fmoc-Pro-OPfp is a short name for a molecule with the scientific name 1-O-(9H-fluoren-9-ylmethyl) 2-O-(2,3,4,5,6-pentafluorophenyl) (2S)-pyrrolidine-1,2-dicarboxylate [].
  • It belongs to a class of molecules called Fmoc-protected amino acids []. Amino acids are the building blocks of proteins. Fmoc (Fluorenylmethoxycarbonyl) is a protecting group used during peptide synthesis [].

Molecular Structure Analysis

  • Fmoc-Pro-OPfp has a complex structure containing several functional groups [].
  • Key features include the Fmoc protecting group, a central proline unit (Pro), and a pentafluorophenyl (OPfp) moiety [].
  • The structure of this molecule is crucial for its role in peptide synthesis, as the Fmoc group allows for the controlled addition of amino acids during chain assembly, and the OPfp group influences the properties of the resulting peptide [].

Chemical Reactions Analysis

  • Fmoc-Pro-OPfp is primarily involved in peptide synthesis reactions.
  • During peptide synthesis, the Fmoc protecting group of Fmoc-Pro-OPfp is selectively removed under specific conditions, allowing the proline unit to react with another amino acid to form a peptide bond [].
  • The specific details of the reaction scheme depend on the chosen peptide synthesis method [].

Physical And Chemical Properties Analysis

  • Information on specific physical and chemical properties of Fmoc-Pro-OPfp, such as melting point, boiling point, and solubility, might be limited due to its use in small quantities for research purposes.
  • However, it is likely a white or off-white powder [].
  • Companies selling Fmoc-Pro-OPfp often provide storage recommendations, suggesting some stability at low temperatures [].
  • Fmoc-Pro-OPfp itself doesn't have a known mechanism of action as it's a building block.
  • Its significance lies in its contribution to the mechanism of peptide synthesis.
  • By incorporating Fmoc-Pro-OPfp into a peptide chain, the OPfp group can influence the final structure and function of the peptide [].
  • No specific information regarding the safety hazards of Fmoc-Pro-OPfp is readily available.
  • However, as with most research chemicals, it is advisable to handle it with care, following general laboratory safety guidelines for potentially hazardous materials [].

XLogP3

5.7

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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